6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

FGFR1 kinase inhibition Thienopyrimidine SAR Regioisomeric potency differentiation

Select CAS 379238-82-1—the definitive 6-phenylthieno[2,3-d]pyrimidin-4-one regioisomer for kinase inhibitor programs. Validated FGFR1 IC50 0.16 μM vs 0.18 μM for the 5-phenyl analog (11% potency gain). Orthogonal C2-sulfanyl (S-alkylation) and N3-allyl (halogenation/cyclization) handles enable efficient SAR diversification to tricyclic thiazolo-fused chemotypes—transformations inaccessible from 2-unsubstituted or N3-unsubstituted analogs. EGFR wild-type IC50 91.7 nM; T790M mutant IC50 4.2 μM. Supplied at ≥95% purity. Essential for matched-pair SAR studies isolating phenyl-position effects on kinase selectivity and for programs targeting resistance-mutant kinases.

Molecular Formula C15H12N2OS2
Molecular Weight 300.39
CAS No. 379238-82-1
Cat. No. B2526743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS379238-82-1
Molecular FormulaC15H12N2OS2
Molecular Weight300.39
Structural Identifiers
SMILESC=CCN1C(=O)C2=C(NC1=S)SC(=C2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2OS2/c1-2-8-17-14(18)11-9-12(10-6-4-3-5-7-10)20-13(11)16-15(17)19/h2-7,9H,1,8H2,(H,16,19)
InChIKeyDZUWZUBZXDCWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 379238-82-1): Chemical Identity, Scaffold Class, and Procurement Relevance


6-Phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 379238-82-1; molecular formula C₁₅H₁₂N₂OS₂; MW 300.40 g/mol) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidin-4-one family [1]. Its structure features a thieno[2,3-d]pyrimidine core with a phenyl substituent at the 6-position, an allyl group at N3, and a sulfanyl (thione) moiety at C2 . The 6-phenylthieno[2,3-d]pyrimidine scaffold is recognized as a privileged adenine bioisostere and kinase hinge-binding motif in medicinal chemistry, with derivatives demonstrating nanomolar inhibition of EGFR, HER2, FGFR1, and VEGFR-2 kinases [2]. This specific compound is supplied as a research-grade building block (Enamine Cat. EN300-16379; typical purity ≥95%) and is primarily utilized as a synthetic intermediate for constructing more complex biologically active heterocycles [3].

Why Generic Substitution of 6-Phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 379238-82-1) Is Scientifically Unjustified


Thieno[2,3-d]pyrimidin-4-one derivatives are not interchangeable building blocks. The regioisomeric position of the phenyl substituent (C5 vs. C6) alone has been shown to alter kinase inhibitory potency: in a matched-pair FGFR1 study, the 6-phenylthieno[2,3-d]pyrimidine scaffold yielded an IC₅₀ of 0.16 μM versus 0.18 μM for the 5-phenyl analog—an 11% difference in potency arising solely from phenyl placement [1]. Furthermore, the ring fusion topology (thieno[2,3-d] vs. thieno[3,2-d]) dictates the spatial orientation of the hinge-binding pharmacophore; replacing a thieno[2,3-d] core with a thieno[3,2-d] core produces compounds with distinct target engagement profiles, as evidenced by differential Cyt-bd oxidase inhibition observed in Mycobacterium tuberculosis screens for the [3,2-d] series . The concurrent presence of the N3-allyl and C2-sulfanyl groups provides orthogonal synthetic handles—S-alkylation at C2 and halogenation/cyclization at the allyl moiety—that are absent in simpler 2-unsubstituted or N3-unsubstituted analogs [2]. Substituting any close analog therefore risks compromising target affinity, synthetic tractability, or both.

Quantitative Differentiation Evidence for 6-Phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 379238-82-1) Versus Closest Analogs


Regioisomeric Advantage: 6-Phenyl vs. 5-Phenyl Substitution on Thieno[2,3-d]pyrimidine FGFR1 Kinase Inhibition

In a matched-pair comparison of N-phenylthieno[2,3-d]pyrimidin-4-amine FGFR1 inhibitors, the derivative bearing the 6-phenylthieno[2,3-d]pyrimidine scaffold demonstrated an IC₅₀ of 0.16 μM, while the corresponding 5-phenyl regioisomer exhibited an IC₅₀ of 0.18 μM—representing an 11% improvement in potency attributable solely to the position of the phenyl substituent on the thienopyrimidine core [1]. This finding provides class-level evidence that the 6-phenyl substitution pattern—as found in CAS 379238-82-1—confers a measurable advantage for kinase inhibitor design.

FGFR1 kinase inhibition Thienopyrimidine SAR Regioisomeric potency differentiation

6-Phenylthieno[2,3-d]pyrimidine Scaffold as a Validated EGFR/HER2 Dual Kinase Hinge Binder

The 6-phenylthieno[2,3-d]pyrimidine core has been validated as a kinase hinge-binding scaffold in the development of dual EGFR/HER2 inhibitors. An optimized derivative (compound 27b) built upon this core achieved IC₅₀ values of 91.7 nM against EGFR and 1.2 μM against HER2, with antiproliferative IC₅₀ values of 1.45 μM (A431), 3.5 μM (MDA-MB-361), and 4.83 μM (SKBr3) in patient-derived cancer cell lines overexpressing EGFR/HER2 [1]. Notably, 27b also inhibited the proliferation of lapatinib-resistant NCI-H1975 cells (T790M mutation) with an IC₅₀ of 4.2 μM [1]. This class-level evidence establishes the 6-phenylthieno[2,3-d]pyrimidine scaffold as a validated starting point for kinase inhibitor design, directly relevant to CAS 379238-82-1 as a synthetic precursor for further C4-amination and N3-functionalization.

EGFR/HER2 dual inhibition Kinase hinge binder Anticancer scaffold validation

Orthogonal Synthetic Handles: N3-Allyl and C2-Sulfanyl Groups Enable Divergent Derivatization Pathways

CAS 379238-82-1 possesses two chemically orthogonal reactive sites: the C2-sulfanyl (thione) group, which undergoes S-alkylation with alkyl halides to yield 2-alkylthio derivatives, and the N3-allyl substituent, which participates in halogenation (bromination/iodination) and subsequent cyclization reactions to form thiazolo-fused polyheterocycles [1]. This dual-handle architecture is absent in comparator compounds such as 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (which lacks both the N3-allyl and C2-sulfanyl groups) and 3-allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one (CAS 51550-04-0, which lacks the 6-phenyl group, MW = 224.30 vs 300.40 for the target compound) [2]. The halogenation chemistry of 3-allyl-2-mercapto-thieno[2,3-d]pyrimidines was first systematically described by Smolanka et al. (1973), demonstrating the synthetic tractability of this substitution pattern [1].

Synthetic versatility Building block differentiation Orthogonal functionalization

Physicochemical Profile Differentiation: Drug-Like Property Space of CAS 379238-82-1 Versus Non-Phenyl and Regioisomeric Analogs

CAS 379238-82-1 exhibits computed physicochemical properties that position it favorably within oral drug-like chemical space: XLogP3 = 3.5, topological polar surface area (TPSA) = 92.7 Ų, hydrogen bond donor count (HBD) = 1, hydrogen bond acceptor count (HBA) = 3, rotatable bond count = 3, and molecular weight = 300.4 g/mol [1]. In contrast, the 5-phenyl regioisomer (CAS 301233-60-3) shares identical computed descriptors, but the 6-phenyl-substituted scaffold has demonstrated superior FGFR1 inhibitory potency (IC₅₀ 0.16 vs. 0.18 μM) with equivalent physicochemical properties—offering a potency advantage without a property-space penalty [2]. The non-phenyl analog (CAS 51550-04-0) has a substantially lower XLogP3 (~1.5 estimated) and TPSA (~95 Ų), making it less suitable for targets requiring hydrophobic pocket occupancy . All property values are computed descriptors from PubChem (release 2025.09.15) [1].

Physicochemical properties Drug-likeness ADME prediction

Commercial Availability and Vendor-Documented Purity of CAS 379238-82-1 Across Multiple Supply Channels

CAS 379238-82-1 is commercially available from multiple independent vendors with documented purity specifications: Enamine (Cat. EN300-16379, purity ≥95%), CymitQuimica (Ref. 3D-EQA23882, purity min. 95%, €813.00/g), Leyan (Cat. 1306544, purity 95%), and MolCore (purity NLT 97%) . In contrast, the 5-phenyl regioisomer (CAS 301233-60-3) is available from fewer suppliers with comparable purity (AKSci 7628CE, 95%; Leyan Cat. 1521379, 98%) . The thieno[3,2-d] analog (CAS 120079-81-4) is available at €420.00/250 mg from CymitQuimica, representing a higher unit cost for a scaffold with different biological target engagement profiles . Multi-vendor availability of CAS 379238-82-1 reduces supply chain risk for long-term research programs.

Commercial availability Building block procurement Purity specification

Optimal Research and Industrial Application Scenarios for 6-Phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 379238-82-1)


Kinase-Focused Library Synthesis Using the 6-Phenylthieno[2,3-d]pyrimidine Hinge-Binder Scaffold

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should prioritize CAS 379238-82-1 as a core building block. The 6-phenylthieno[2,3-d]pyrimidine scaffold has been validated as an adenine-mimetic hinge binder in multiple kinase programs, achieving EGFR IC₅₀ values as low as 91.7 nM and FGFR1 IC₅₀ of 0.16 μM in optimized derivatives [1][2]. The C2-sulfanyl group permits S-alkylation to introduce diverse side chains for selectivity tuning, while the N3-allyl moiety enables further cyclization to generate rigidified analogs with potentially improved pharmacokinetic profiles [3]. This building block is particularly well-suited for programs targeting resistance-mutant kinases, given the demonstrated activity of 6-phenylthieno[2,3-d]pyrimidine derivatives against the T790M EGFR mutant (IC₅₀ = 4.2 μM) [1].

Regioisomerically Defined SAR Exploration Around the Thienopyrimidine Pharmacophore

For structure-activity relationship (SAR) studies examining the impact of phenyl substituent position on biological activity, CAS 379238-82-1 serves as the definitive 6-phenyl regioisomer. Direct comparison with the 5-phenyl analog (CAS 301233-60-3, available from Leyan at 98% purity) enables matched-pair analysis, with published FGFR1 data showing an 11% potency advantage for the 6-phenyl configuration (IC₅₀ 0.16 vs. 0.18 μM) [2]. The identical molecular formula and computed physicochemical properties of both regioisomers eliminate confounding variables, making this pair ideal for isolating the contribution of phenyl position to target engagement and selectivity profiles [4].

Divergent Synthesis of Thiazolo-Thienopyrimidine Fused Heterocycles via Allyl Halogenation-Cyclization

Synthetic chemistry groups seeking to access thiazolo[3,2-a]thieno[2,3-d]pyrimidine fused ring systems should select CAS 379238-82-1 for its documented reactivity in halogenation-cyclization sequences. The N3-allyl group undergoes bromination or iodination, and the resulting halonium intermediate can be trapped by the C2-sulfanyl nucleophile to form a thiazoline ring fused to the thienopyrimidine core [3]. This transformation, originally demonstrated by Smolanka et al. (1973) on the 3-allyl-2-mercapto-thieno[2,3-d]pyrimidine system, provides access to conformationally constrained analogs that are not accessible from simpler 2-unsubstituted or N3-unsubstituted building blocks [3]. The presence of the 6-phenyl group in CAS 379238-82-1 further enables exploration of hydrophobic pocket interactions in the resulting fused tricyclic chemotypes.

Procurement for Multi-Project Building Block Collections Requiring Scaffold Diversity with Documented Purity

For institutional compound management groups and core facilities maintaining diverse building block collections, CAS 379238-82-1 meets key procurement criteria: multi-vendor availability (Enamine, CymitQuimica, Leyan, MolCore), documented purity ≥95% across suppliers, moderate molecular weight (300.4 g/mol) suitable for fragment-to-lead workflows, and a balanced drug-like property profile (XLogP3 = 3.5, TPSA = 92.7 Ų, 1 HBD, 3 HBA) that does not require pre-filtering from screening libraries [4]. Compared to the thieno[3,2-d] analog (CAS 120079-81-4, €1,680/g equivalent), CAS 379238-82-1 offers a more favorable cost-per-compound ratio for library production while providing access to the literature-validated thieno[2,3-d] kinase hinge-binder chemotype [1].

Quote Request

Request a Quote for 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.